An In-depth Technical Guide to 3-(5-methyl-1H-indol-1-yl)propanoic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(5-methyl-1H-indol-1-yl)propanoic acid: Synthesis, Properties, and Potential Applications
Prepared by: A Senior Application Scientist
Disclaimer
Introduction: The Indolepropanoic Acid Scaffold
Indolepropanoic acids are a class of organic compounds characterized by an indole ring system linked to a propanoic acid moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. A notable example is indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, which has demonstrated neuroprotective, antioxidant, and anti-inflammatory properties[1][2].
The subject of this guide, 3-(5-methyl-1H-indol-1-yl)propanoic acid , is a derivative of this class, featuring a methyl group at the 5-position of the indole ring and the propanoic acid chain attached to the indole nitrogen (N-1 position). This specific substitution pattern is anticipated to modulate the physicochemical and biological properties of the parent indolepropanoic acid scaffold, potentially offering new avenues for therapeutic intervention. The 5-methyl substitution may enhance lipophilicity, while N-alkylation can influence the molecule's interaction with biological targets.
Physicochemical Properties: An Educated Estimation
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 3-(5-methyl-1H-indol-1-yl)propanoic acid is unavailable, we can predict its key properties based on its constituent parts and data from analogous compounds.
| Property | Predicted Value/Range | Rationale/Reference Analog |
| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |
| Molecular Weight | 203.24 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar indole derivatives[3][4] |
| Melting Point (°C) | 150 - 170 | 1H-indole-1-propanoic acid has a melting point of 158-159 °C[5]. The 5-methyl group may slightly alter this. |
| pKa (acidic) | ~4.8 | The pKa of the carboxylic acid group is expected to be similar to that of propanoic acid (4.87)[6] and indole-3-propanoic acid (4.8)[7]. |
| LogP | ~2.5 - 3.0 | The LogP of 5-methylindole is ~2.7[3]. The propanoic acid group will slightly decrease lipophilicity compared to the parent indole. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | The indole ring is hydrophobic, while the carboxylic acid provides some polarity. Similar to other indole carboxylic acids[7]. |
Synthesis and Manufacturing: A Proposed Synthetic Route
The synthesis of 3-(5-methyl-1H-indol-1-yl)propanoic acid can be logically approached through the N-alkylation of 5-methylindole. This is a common and generally high-yielding reaction for indoles. The proposed two-step synthesis involves the esterification of 3-bromopropanoic acid followed by the N-alkylation of 5-methylindole with the resulting ester and subsequent hydrolysis.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(5-methyl-1H-indol-1-yl)propanoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 3-bromopropanoate
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To a round-bottom flask, add 3-bromopropanoic acid (1 equivalent).
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Add an excess of absolute ethanol (e.g., 10 equivalents) to act as both reactant and solvent.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
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Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Remove the excess ethanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3-bromopropanoate as a liquid.
Step 2: Synthesis of 3-(5-methyl-1H-indol-1-yl)propanoic acid
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methylindole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
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Cool the solution to 0 °C in an ice bath.
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes to form the indolide anion.
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Slowly add a solution of ethyl 3-bromopropanoate (1.2 equivalents) in anhydrous DMF to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(5-methyl-1H-indol-1-yl)propanoate.
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Purify the crude ester by column chromatography on silica gel.
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To the purified ester, add a solution of sodium hydroxide (e.g., 2 equivalents) in a mixture of ethanol and water.
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Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
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Acidify the aqueous layer to a pH of ~3-4 with a dilute solution of hydrochloric acid, which will precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(5-methyl-1H-indol-1-yl)propanoic acid.
Spectroscopic Analysis: Predicted Spectral Data
The following are the predicted spectroscopic data for 3-(5-methyl-1H-indol-1-yl)propanoic acid, based on the principles of NMR and IR spectroscopy and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (δ 7.5-6.5 ppm): The protons on the indole ring will appear in this region. The 5-methyl group will influence the chemical shifts of the adjacent protons. We would expect to see signals corresponding to the protons at positions 2, 3, 4, 6, and 7.
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Propanoic Acid Protons (δ 4.4-2.8 ppm): Two triplets are expected for the -CH₂-CH₂-COOH group. The methylene group attached to the indole nitrogen (-N-CH₂-) would be deshielded and appear around δ 4.4 ppm. The adjacent methylene group (-CH₂-COOH) would appear further upfield, around δ 2.8 ppm.
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Methyl Protons (δ 2.4 ppm): A singlet corresponding to the three protons of the 5-methyl group.
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Carboxylic Acid Proton (δ 12.0 ppm): A broad singlet for the acidic proton, which may be exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carboxylic Carbon (δ ~175 ppm): The carbonyl carbon of the carboxylic acid group.
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Indole Carbons (δ 140-100 ppm): Signals corresponding to the eight carbons of the indole ring. The carbon bearing the methyl group (C-5) and the carbons of the pyrrole ring (C-2 and C-3) will have distinct chemical shifts.
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Propanoic Acid Carbons (δ ~45 and ~35 ppm): The two methylene carbons of the propanoic acid chain.
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Methyl Carbon (δ ~21 ppm): The carbon of the 5-methyl group.
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IR (Infrared) Spectroscopy:
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O-H Stretch (3300-2500 cm⁻¹): A broad band characteristic of the carboxylic acid hydroxyl group.
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C=O Stretch (1710-1680 cm⁻¹): A strong absorption corresponding to the carbonyl group of the carboxylic acid.
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C-H Stretch (Aromatic and Aliphatic) (3100-2850 cm⁻¹): Signals for the C-H bonds in the indole ring and the alkyl chain.
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C=C Stretch (Aromatic) (1600-1450 cm⁻¹): Absorptions from the indole ring.
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MS (Mass Spectrometry):
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Molecular Ion Peak (M⁺): Expected at m/z = 203.
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Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially cleavage of the propanoic acid chain.
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Potential Applications and Research Directions
Given the biological activities of related indolepropanoic acids, 3-(5-methyl-1H-indol-1-yl)propanoic acid is a promising candidate for investigation in several therapeutic areas.
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Neuroprotection: Indole-3-propionic acid is a potent neuroprotectant[7]. The 5-methyl derivative could be explored for its potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
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Anti-inflammatory and Antioxidant Activity: Many indole derivatives exhibit anti-inflammatory and antioxidant properties[1][2]. This compound could be evaluated for its efficacy in inflammatory conditions.
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Metabolic Disorders: Indole-3-propionic acid has been shown to improve glucose metabolism[8]. The subject molecule could be investigated for its potential in managing type 2 diabetes and other metabolic syndromes.
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Antimicrobial Activity: Some indole derivatives have shown antimicrobial properties[9][10]. This compound could be screened against various bacterial and fungal strains.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(5-methyl-1H-indol-1-yl)propanoic acid is not available, general laboratory safety precautions for handling fine chemicals should be observed. Based on the data for 5-methylindole, the compound may cause skin and eye irritation and may cause respiratory irritation[3].
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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